molecular formula C13H9ClN4O3 B5635749 7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

Cat. No. B5635749
M. Wt: 304.69 g/mol
InChI Key: NSZZHGKFJLIXHN-UHFFFAOYSA-N
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Description

The compound shares structural similarities with various heterocyclic compounds that have been synthesized and studied for their unique properties and potential applications. Research in this field often focuses on novel synthetic routes, molecular structure elucidation, and understanding the chemical and physical properties of such compounds.

Synthesis Analysis

Synthesis of complex heterocyclic compounds often involves novel synthetic routes to achieve the desired structural features. For example, a study by Bohle and Perepichka (2009) describes a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, showcasing the methods used to create compounds with similar complexity to the one of interest (Bohle & Perepichka, 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of complex molecules. Feng Ya (1997) provides insight into the crystal structure of a similarly complex compound, highlighting the importance of structural analysis in comprehending these molecules' physical and chemical properties (Feng Ya, 1997).

Chemical Reactions and Properties

Chemical reactions and properties of heterocyclic compounds are diverse, depending on their specific structures. Studies like the one by Chen et al. (2003) on the cycloaddition of nitrile oxide to benzimidazole derivatives shed light on the reactivity and potential chemical transformations these molecules can undergo (Chen et al., 2003).

Physical Properties Analysis

The physical properties of heterocyclic compounds, such as solubility, melting points, and crystalline structure, are essential for their practical application. The study by Rezazadeh et al. (2015) on fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles offers insights into the physical properties that could be anticipated for the compound of interest (Rezazadeh et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is vital for the application of these compounds. The antimicrobial and antioxidant activities of novel 1,2,4-triazines, as studied by Bassyouni et al. (2012), provide a glimpse into the potential chemical properties and applications of related heterocyclic compounds (Bassyouni et al., 2012).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological macromolecules like proteins or DNA .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and risk .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its interactions with various biological targets or its potential use in material science .

properties

IUPAC Name

7-(2-chlorophenyl)-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O3/c14-8-4-2-1-3-7(8)13-15-11-9(17(13)19)5-6-10-12(11)16-21-18(10)20/h1-4,19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZZHGKFJLIXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](ON=C2C3=C1N(C(=N3)C4=CC=CC=C4Cl)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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